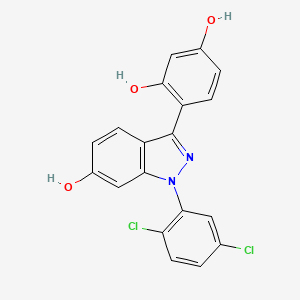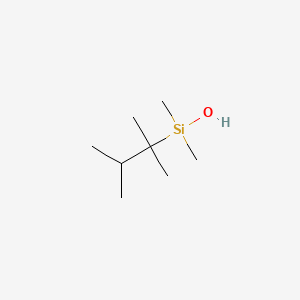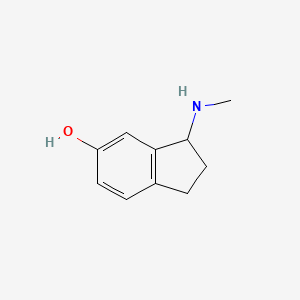
2-(4-(Bromomethyl)phenyl)-2-cyclopentylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)phenylacetic acid is an organic compound with the molecular formula C13H15BrO2 It is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a cyclopentyl acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)phenylacetic acid typically involves the bromination of a suitable precursor, such as phenylacetic acid, followed by the introduction of the cyclopentyl group. One common method involves the use of bromine in the presence of a catalyst to achieve selective bromination. The reaction conditions often include controlled temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)phenylacetic acid may involve large-scale bromination reactors and continuous flow processes to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)phenylacetic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Major Products
The major products formed from these reactions include substituted phenylacetic acids, carboxylic acids, and methyl derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
In chemistry, 4-(Bromomethyl)phenylacetic acid is used as a building block for the synthesis of more complex molecules. Its bromomethyl group serves as a versatile functional group for further chemical modifications.
Biology
In biological research, this compound can be used to study the effects of brominated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine
In medicinal chemistry, 4-(Bromomethyl)phenylacetic acid can be explored for its potential therapeutic properties. Its derivatives may exhibit pharmacological activities that could be useful in drug development.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel compounds with specific properties.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)phenylacetic acid involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The cyclopentyl acetic acid moiety may also contribute to the compound’s overall biological activity by interacting with specific receptors or enzymes.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)phenyl acetic acid: Similar structure but lacks the cyclopentyl group.
Cyclopentyl acetic acid: Lacks the bromomethyl phenyl group.
Phenylacetic acid: Lacks both the bromomethyl and cyclopentyl groups.
Uniqueness
The uniqueness of 4-(Bromomethyl)phenylacetic acid lies in its combined structural features, which provide a balance of reactivity and stability
Properties
Molecular Formula |
C14H17BrO2 |
|---|---|
Molecular Weight |
297.19 g/mol |
IUPAC Name |
2-[4-(bromomethyl)phenyl]-2-cyclopentylacetic acid |
InChI |
InChI=1S/C14H17BrO2/c15-9-10-5-7-12(8-6-10)13(14(16)17)11-3-1-2-4-11/h5-8,11,13H,1-4,9H2,(H,16,17) |
InChI Key |
CJBSGCLCHABTCK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC=C(C=C2)CBr)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Chloro-3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridine](/img/structure/B8597209.png)








